molecular formula C15H9BrClNOS B1372831 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160253-03-1

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1372831
CAS No.: 1160253-03-1
M. Wt: 366.7 g/mol
InChI Key: XQHIOCXZCKEDFG-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a bromine atom at position 6 of the quinoline core and a 5-methylthiophene substituent at position 2. The carbonyl chloride group at position 4 enhances its reactivity, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products .

The compound is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by purification through crystallization . Structural characterization often employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography using programs like SHELXL for refinement .

Properties

IUPAC Name

6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIOCXZCKEDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-(5-methyl-2-thienyl)quinoline or its carboxylic acid derivative is the primary precursor.
  • Bromine or brominating agents for selective halogenation.
  • Chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride for conversion to acid chloride.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Quinoline core synthesis Condensation of appropriate anilines with ketones under acidic or basic catalysis Formation of 2-(5-methyl-2-thienyl)quinoline
2 Bromination Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetic acid) at controlled temperature Selective bromination at 6-position of quinoline
3 Oxidation to carboxylic acid Oxidation of methyl or aldehyde substituent to carboxylic acid (if not already present) Formation of quinoline-4-carboxylic acid derivative
4 Conversion to acid chloride Treatment with thionyl chloride or oxalyl chloride under reflux in inert solvent (e.g., dichloromethane) Formation of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Reaction Conditions and Optimization

  • Bromination is performed at low to moderate temperatures (0–40 °C) to avoid polybromination.
  • Chlorination with thionyl chloride is typically carried out under reflux for several hours to ensure complete conversion.
  • Solvents such as dichloromethane, chloroform, or acetonitrile are preferred for chlorination steps due to their inertness and ability to dissolve both starting materials and reagents.
  • Catalysts or bases may be used to facilitate specific steps, for example, pyridine as a base to scavenge HCl during acid chloride formation.
  • The bromination step exhibits high regioselectivity, favoring the 6-position on the quinoline ring due to electronic and steric factors.
  • The conversion to acid chloride proceeds with good yield (typically >80%) when using thionyl chloride under anhydrous conditions.
  • Purity and structure confirmation are achieved via NMR (1H, 13C), IR spectroscopy (notably C=O stretch around 1800 cm⁻¹ for acid chlorides), and mass spectrometry.
  • The compound’s reactivity in subsequent coupling reactions (e.g., Suzuki-Miyaura) has been demonstrated, validating the synthetic approach.
Preparation Step Reagents/Conditions Yield (%) Notes
Quinoline core synthesis Condensation (varied depending on route) 70–85 Base or acid catalysis
Bromination Br2 or NBS, acetic acid, 0–40 °C 80–90 Selective mono-bromination
Oxidation to acid KMnO4 or other oxidants (if required) 75–85 Conversion of methyl/aldehyde to acid
Acid chloride formation SOCl2 or (COCl)2, reflux, inert solvent 80–95 Anhydrous conditions essential
  • Alternative brominating agents like N-bromosuccinimide (NBS) offer milder conditions and better selectivity.
  • The use of catalytic bases such as pyridine during acid chloride formation improves reaction efficiency and reduces side reactions.
  • Purification typically involves recrystallization or chromatography to achieve high purity.

The preparation of this compound is achieved through a multi-step synthetic route involving quinoline core construction, selective bromination, and conversion of the carboxylic acid to the acid chloride. Optimized reaction conditions and careful choice of reagents ensure high yields and purity, enabling its use as a versatile intermediate in further synthetic applications, including coupling reactions. This synthesis is well-documented in the literature with consistent analytical validation supporting its reliability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The quinoline-4-carbonyl chloride scaffold allows for diverse substitutions at positions 2 and 6, significantly altering physicochemical properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparison of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride with analogs

Compound Name Substituents (Position 2 / 6) Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 5-methylthienyl / Br C₁₅H₁₀BrClNOS 368.67* Predicted density: ~1.45 g/cm³; reactive carbonyl chloride group
6-Bromo-2-phenylquinoline-4-carbonyl chloride (sc-337091) Phenyl / Br C₁₆H₁₀BrClNO 362.62 White solid; used in cross-coupling reactions
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337427) 5-methylthienyl / Cl (position 8) C₁₅H₁₀Cl₂NOS 343.22 Higher electrophilicity due to Cl at position 8; priced at $150/100 mg
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride 3,4-dimethylphenyl / Br C₁₈H₁₃BrClNO 374.66 Density: 1.456 g/cm³; predicted boiling point: 498.3°C
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride 5-methylfuryl / CH₃ C₁₆H₁₃ClNO₂ 302.74 Lower molecular weight; furyl group reduces steric hindrance

*Calculated based on analogous structures.

Spectral and Reactivity Differences

  • NMR Spectroscopy :

    • Electron-withdrawing groups (e.g., Br, Cl) at position 6 deshield adjacent protons, causing upfield shifts in $ ^1H $ NMR. For example, bromine in 6-bromo derivatives induces distinct splitting patterns in aromatic protons compared to methyl or methoxy substituents .
    • Thiophene vs. Phenyl Substituents: The 5-methylthienyl group at position 2 (target compound) exhibits characteristic $ ^1H $ NMR signals at δ 6.8–7.2 ppm for thiophene protons, whereas phenyl analogs (e.g., sc-337091) show broader aromatic signals at δ 7.3–8.1 ppm .
  • Reactivity :

    • The carbonyl chloride group undergoes nucleophilic acyl substitution with amines or alcohols to form amides or esters, respectively. Bulkier substituents (e.g., 3,4-dimethylphenyl in ) slow reaction kinetics due to steric effects .
    • Bromine at position 6 facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl structures, unlike chloro or methyl analogs .

Biological Activity

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and a carbonyl chloride group, positions it as a valuable candidate for various biological applications, including enzyme inhibition and antimicrobial activity.

The compound's molecular formula is C13H10BrClN2OSC_{13}H_{10}BrClN_2OS, and it exhibits several important chemical properties:

  • Molecular Weight : 335.65 g/mol
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.
  • Reactivity : The carbonyl chloride group is reactive towards nucleophiles, making it suitable for substitution reactions.

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can bind to specific active sites, altering enzyme function and potentially inhibiting biochemical pathways. The exact molecular targets may vary based on the context of its application, but it has shown promise in proteomics research for studying protein interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.300.60

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For instance, it has shown potential as an inhibitor of bacterial DNA gyrase, which is essential for DNA replication and transcription in bacteria . This inhibition could lead to its application in developing novel antibacterial agents.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Chen et al. assessed the compound's efficacy against a range of pathogens, highlighting its low MIC values that suggest strong antibacterial activity . The study also noted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound could effectively inhibit target enzymes at low concentrations, suggesting that it may serve as a lead compound for further drug development aimed at bacterial infections.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Key Feature Biological Activity
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chlorideLacks bromineModerate antimicrobial activity
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chlorideChlorine instead of bromineAnticancer potential
6-Bromo-2-(2-thienyl)quinoline-4-carbonyl chlorideDifferent thienyl substitutionLower enzyme inhibition

This table illustrates how variations in halogen substitutions can affect biological activities, with bromine conferring enhanced reactivity and potential therapeutic effects compared to chlorine or other substituents.

Q & A

Q. Purification :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate by polarity .
  • Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures to isolate crystalline product .

Q. Characterization :

  • NMR Spectroscopy : Confirm regiochemistry of bromine and thienyl groups via ¹H/¹³C NMR (e.g., coupling patterns in aromatic regions) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br/Cl) .
  • Elemental Analysis : Validate C, H, N, and halogen content .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the thienyl substituent) .

Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

What safety protocols are critical for handling this compound?

  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert atmosphere (Ar/N₂) to prevent hydrolysis of the acyl chloride group .
  • Handling : Use gloves, goggles, and fume hoods. Neutralize spills with sodium bicarbonate or specialized halogen absorbents .
  • Disposal : Hydrolyze residual compound with excess aqueous NaOH, then incinerate as halogenated waste .

Advanced Research Questions

How can regioselectivity challenges during bromination or coupling steps be addressed?

Q. Bromination :

  • Use directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 6-position. DFT calculations can predict electrophilic attack sites .
  • Optimize solvent polarity (e.g., DCM vs. acetic acid) to control reaction kinetics .

Q. Coupling Reactions :

  • Screen ligands (e.g., PCy₃ vs. PPh₃) to enhance catalytic activity for sterically hindered substrates .
  • Pre-functionalize the quinoline with a leaving group (e.g., triflate) to improve reactivity with thienylboronic acids .

Validation : Compare HPLC and LC-MS profiles of reaction mixtures to identify byproducts (e.g., di-brominated analogs) .

What mechanistic insights explain the compound’s stability under varying pH and temperature?

  • Hydrolysis Sensitivity : The acyl chloride group is prone to hydrolysis in aqueous media. Kinetic studies (e.g., ¹H NMR in D₂O) can quantify degradation rates .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds. Stabilize formulations via lyophilization or encapsulation .
  • pH-Dependent Reactivity : Use UV-vis spectroscopy to monitor absorbance shifts in buffered solutions (pH 1–14) .

Mitigation Strategies : Derivatize the acyl chloride to more stable esters or amides for long-term storage .

How can computational methods guide the design of analogs with enhanced bioactivity?

  • Docking Studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to optimize substituent positions .
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with biological activity data .
  • Synthetic Feasibility : Use retrosynthetic software (e.g., ChemAxon) to prioritize analogs with viable synthetic pathways .

Experimental Validation : Test top candidates in enzyme inhibition assays (e.g., IC₅₀ determination) .

How should researchers resolve contradictions in spectroscopic data across studies?

  • Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 6-bromo-4-chloroquinoline derivatives) .
  • Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals, particularly in the thienyl-quinoline region .
  • Collaborative Analysis : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database for independent verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

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